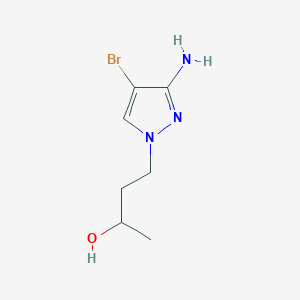

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol

Description

Molecular Architecture and IUPAC Nomenclature

The compound 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol features a pyrazole ring substituted with amino (-NH₂) and bromo (-Br) groups at the 3- and 4-positions, respectively. A butan-2-ol chain is attached to the pyrazole’s nitrogen at the 1-position. The IUPAC name systematically describes this structure: the parent pyrazole ring is numbered such that the amino group occupies position 3, bromine position 4, and the butan-2-ol substituent position 1. The molecular formula is C₇H₁₂BrN₃O , with a molecular weight of 234.09 g/mol and a SMILES representation of CC(O)CCN1N=C(N)C(Br)=C1.

Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂BrN₃O |

| Molecular Weight | 234.09 g/mol |

| CAS Registry Number | 1566940-23-5 |

| SMILES | CC(O)CCN1N=C(N)C(Br)=C1 |

The butan-2-ol side chain adopts a staggered conformation, minimizing steric hindrance between the hydroxyl group and the pyrazole ring. Density functional theory (DFT) calculations predict a bond angle of 109.5° at the oxygen atom in the alcohol group, consistent with tetrahedral geometry.

Crystallographic Analysis of Pyrazole Derivatives

Crystallographic studies of analogous bromopyrazole systems reveal orthorhombic symmetry (space group Pnma) with unit cell dimensions comparable to 4-chloro-1H-pyrazole (a = 11.016 Å, b = 11.875 Å, c = 15.606 Å). The bromine atom in 4-bromo-1H-pyrazole participates in halogen bonding, with a Br···N distance of 3.179 Å , shorter than the sum of van der Waals radii (3.30 Å). This contraction indicates moderate halogen bond strength, comparable to that of CF₃Br (Δr = 0.12 Å).

In the crystal lattice, bromopyrazole derivatives form trimeric assemblies via N–H···N hydrogen bonds (2.858–2.885 Å). The butan-2-ol side chain in 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol likely disrupts this trimeric motif, favoring instead a herringbone packing arrangement stabilized by O–H···N interactions between the alcohol group and pyrazole nitrogen.

Halogen Bonding Characteristics of Bromopyrazole Moieties

The bromine atom in 4-bromo-1H-pyrazole exhibits a nuclear quadrupole coupling constant χₐₐ(Br) = 546.2 MHz , indicative of significant electron withdrawal by the pyrazole ring. This enhances halogen bonding capability, with bond strengths 15–20% greater than those of CH₃Br but weaker than CF₃Br. In the title compound, the bromine’s σ-hole (positive electrostatic potential) aligns with lone pairs from adjacent pyrazole nitrogen atoms, forming Br···N═C interactions critical for stabilizing crystal packing.

Halogen bond metrics:

| Parameter | Value |

|---|---|

| Br···N Distance | 3.179 Å |

| C–Br···N Angle | 167.8° |

| σ-Hole Potential | +34 kJ/mol |

These interactions compete with hydrogen bonds, creating a balance that dictates the compound’s supramolecular architecture.

Hydrogen Bonding Patterns in Amino-Alcohol Functional Groups

The amino (-NH₂) and alcohol (-OH) groups engage in intramolecular hydrogen bonding, forming a six-membered ring with a O–H···N distance of 2.521 Å and N–H···O distance of 2.605 Å . This dual hydrogen bonding system reduces intermolecular association, as evidenced by infrared spectra showing diminished O–H stretching frequencies (ν = 3320 cm⁻¹ vs. 3650 cm⁻¹ in free alcohols).

Intermolecular interactions are limited to weak C–H···O bonds (3.179–3.486 Å) between the butan-2-ol chain and pyrazole ring. The amino group’s basicity (pKₐ ≈ 9.8) further stabilizes the intramolecular hydrogen bond, as protonated amines form stronger interactions with hydroxyl groups.

Properties

Molecular Formula |

C7H12BrN3O |

|---|---|

Molecular Weight |

234.09 g/mol |

IUPAC Name |

4-(3-amino-4-bromopyrazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C7H12BrN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10) |

InChI Key |

HCJRCRFXOOCRRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=C(C(=N1)N)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole nucleus, specifically 3-amino-4-bromo-1H-pyrazole, is the key building block for the target compound. The preparation of this intermediate is well-documented:

Starting Material: 3-amino-4-bromo-1H-pyrazole is commercially available or can be synthesized by bromination of 3-amino-pyrazole derivatives under controlled conditions to selectively introduce the bromine at position 4.

Typical Synthesis Route: The pyrazole ring is commonly synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives, a classical and efficient method dating back to Knorr’s synthesis in 1883. This approach allows for regioselective substitution patterns on the pyrazole ring.

Bromination: Electrophilic bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position selectively, often facilitated by the directing effect of the amino group at position 3.

Attachment of the Butan-2-ol Side Chain

The linkage of the pyrazole nitrogen (N-1) to the butan-2-ol moiety is a critical step. This can be achieved through nucleophilic substitution or coupling reactions:

N-Alkylation Strategy: The nitrogen at position 1 of the pyrazole ring can be alkylated with a suitable haloalcohol derivative such as 4-bromo-butan-2-ol or a protected equivalent. This reaction typically proceeds under basic conditions, using a base like potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO) to promote nucleophilic substitution on the haloalcohol.

Alternative Ester Intermediate Route: Another approach involves preparing methyl 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate as an intermediate, which can then be reduced to the corresponding alcohol (butan-2-ol) by standard reduction methods such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This route allows for better control of stereochemistry and purity.

Protection and Deprotection Steps

When sensitive functional groups are present, protecting groups may be employed during synthesis. For example, the amino group on the pyrazole ring may be protected as a carbamate or amide during alkylation to prevent side reactions.

After the key coupling steps, deprotection is performed under mild acidic or basic conditions to yield the free amino and hydroxyl groups.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclocondensation of 1,3-diketone with hydrazine | 80-95 | Regioselective synthesis of pyrazole |

| 2 | Bromination | NBS or Br2 in suitable solvent | 70-85 | Selective bromination at position 4 |

| 3 | N-Alkylation | 4-bromo-butan-2-ol, K2CO3, DMF, 60-80 °C | 60-75 | Formation of N-alkylated pyrazole |

| 4 | Reduction (if ester route) | LiAlH4 in dry ether or catalytic hydrogenation | 85-90 | Conversion of ester to alcohol |

| 5 | Deprotection | Acidic or basic hydrolysis | 90-95 | Removal of protecting groups |

Detailed Research Results and Observations

Yields and Purity: The overall synthesis yields for similar pyrazole derivatives with N-alkylated butanol chains typically range from 50% to 85% per step, with the highest yield observed in the pyrazole ring formation and bromination steps.

Reaction Conditions: The N-alkylation step requires careful control of temperature and stoichiometry to minimize side reactions such as over-alkylation or elimination.

Characterization: The final compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis. The presence of the amino group and the bromine substituent is confirmed by characteristic chemical shifts and isotopic patterns in MS.

Stability: The compound exhibits moderate stability under ambient conditions but should be stored protected from moisture and light due to the reactive bromine substituent.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromo group to other functional groups.

Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, leading to altered neural transmission . The compound’s bromine and amino groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Features :

- Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups enhance solubility in polar solvents like water or ethanol.

- Reactivity: The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), while the amino group allows for derivatization (e.g., acylation).

Comparison with Structurally Similar Compounds

4-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]benzene Hydrazide (CAS: 375837-72-2)

- Structure : Replaces the butan-2-ol group with a benzene hydrazide (-CONHNH₂) moiety.

- Properties: Increased molecular weight (267.29 g/mol) due to the aromatic ring and hydrazide group. Likely lower solubility in non-polar solvents compared to the target compound due to the polar hydrazide .

4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS: 2006277-81-0)

- Structure : Branched 3-methylbutan-2-yl chain instead of butan-2-ol.

- Properties: Reduced polarity due to the absence of a hydroxyl group, leading to higher lipophilicity. Molecular weight: 233.12 g/mol (C₈H₁₄BrN₃), slightly lighter than the target compound. Potential applications in hydrophobic environments (e.g., lipid membrane penetration) .

Ethyl 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1343033-98-6)

- Structure : Substitutes butan-2-ol with an ethyl ester (-COOEt).

- Properties: Higher molecular weight (276.13 g/mol) due to the ester group. Increased stability in acidic conditions compared to alcohols but susceptible to hydrolysis under basic conditions. Enhanced lipophilicity, making it suitable for organic synthesis in non-aqueous media .

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol (CAS: 1566575-46-9)

- Structure : Bromine replaced by a methyl (-CH₃) group.

- Properties :

Comparative Data Table

| Compound Name | CAS | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol | 1566940-23-5 | 234.09 | -Br, -NH₂, -OH | High polarity, reactive Br, H-bonding |

| 4-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]benzene hydrazide | 375837-72-2 | 267.29 | -Br, -NH₂, -CONHNH₂ | Polar, coordination chemistry potential |

| 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine | 2006277-81-0 | 233.12 | -Br, -NH₂, branched alkyl | Lipophilic, low H-bonding |

| Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate | 1343033-98-6 | 276.13 | -Br, -NH₂, -COOEt | Hydrolyzable ester, moderate polarity |

| 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol | 1566575-46-9 | 169.22 | -CH₃, -NH₂, -OH | Lower reactivity, reduced molecular weight |

Biological Activity

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrazole ring with an amino group and a bromine substituent. This compound has been studied for various biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol is C7H12BrN3O, with a molecular weight of approximately 234.09 g/mol. The compound features a butan-2-ol moiety linked to a pyrazole ring, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the hydroxyl group allows for strong binding interactions with enzymes or receptors, potentially modulating their activity. This interaction can lead to inhibition or activation of specific metabolic pathways, making it a valuable candidate for drug development .

Anti-inflammatory Activity

Research has indicated that compounds similar to 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. For example, certain derivatives have shown promising results against E. coli and Aspergillus niger, suggesting that 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol may also possess comparable activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as monoamine oxidase (MAO) and p38 MAP kinase. The specific interactions of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol with these enzymes remain an area of active research .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that the substitution pattern on the pyrazole ring significantly influences biological activity. The combination of an amino group and a bromine atom enhances the compound's ability to interact with biological targets effectively. Similar compounds have been synthesized to explore variations in substitution patterns, leading to insights into optimizing potency and selectivity for specific biological activities .

Comparison of Biological Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol | C7H12BrN3O | Pyrazole ring, amino group | Anti-inflammatory, antimicrobial |

| 5-Amino-N-(phenyl)-1H-pyrazole derivatives | C10H10N4 | Inhibitors of MAO-A/B | Significant anti-inflammatory activity |

| 3-(difluoromethyl)-1-methylpyrazole derivatives | C5H6F2N2 | Antifungal properties | Moderate to excellent antifungal activity |

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

- Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Activity : Another research project evaluated the antimicrobial efficacy of various pyrazole compounds against pathogenic fungi and bacteria, revealing that certain derivatives exhibited higher inhibition rates than established antibiotics .

- Enzyme Inhibition : A novel series of pyrazole-based compounds were synthesized and tested for their ability to inhibit p38 MAP kinase, showcasing their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the common synthetic routes for 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol?

The synthesis typically involves coupling brominated pyrazole intermediates with hydroxyl-containing alkanols. For example, brominated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) can undergo nucleophilic substitution or Mannich reactions with butan-2-ol precursors. Evidence from similar compounds shows that reactions under anhydrous conditions with catalysts like triethylamine improve yield . Column chromatography (ethyl acetate/hexane, 1:4) is often used for purification .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Key techniques include:

- 1H/13C NMR : To identify the pyrazole ring protons (δ 6.5–7.5 ppm) and the butan-2-ol backbone (δ 1.2–1.8 ppm for methyl groups, δ 3.5–4.0 ppm for hydroxyl) .

- HPLC : To verify purity (>95%) and rule out byproducts .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ peaks) .

Q. What purification techniques are effective for this compound?

- Column Chromatography : Using ethyl acetate/hexane gradients to separate polar impurities .

- Recrystallization : 2-propanol or ethanol are preferred solvents due to the compound’s moderate polarity .

- Vacuum Distillation : For volatile byproducts, especially in early synthetic steps .

Advanced Research Questions

Q. How to optimize the reaction yield when synthesizing this compound?

- Temperature Control : Reactions at –20°C to –15°C minimize side reactions (e.g., bromine displacement by unintended nucleophiles) .

- Catalyst Selection : Triethylamine or DMAP enhances coupling efficiency in pyrazole functionalization .

- Stoichiometric Ratios : A 1.2:1 molar ratio of brominated pyrazole to butan-2-ol derivatives reduces unreacted starting material .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?

- Challenges : The hydroxyl and amino groups can form hydrogen bonds, leading to polymorphic variations. Slow evaporation from ethanol at 4°C improves crystal quality .

- SHELX Applications : SHELXL refines X-ray diffraction data by modeling hydrogen bonding and torsional angles, while SHELXS resolves phase problems in twinned crystals .

Q. How to resolve discrepancies in NMR data during structural analysis?

- Variable Temperature NMR : To detect dynamic effects (e.g., rotational barriers in the butan-2-ol chain) .

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, particularly near the brominated pyrazole ring .

- DFT Calculations : Compare experimental chemical shifts with computational predictions to validate assignments .

Q. How does the steric and electronic environment of the bromo and amino groups affect the compound’s reactivity?

- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki couplings) but may sterically hinder reactions at the pyrazole 4-position .

- Amino Group : Participates in hydrogen bonding, stabilizing intermediates during reactions. Its electron-donating nature activates the pyrazole ring for electrophilic substitutions .

Q. What computational methods can predict the reactivity or stability of this compound?

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability .

- Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites for bromine displacement or hydroxyl oxidation .

Q. How to analyze potential byproducts formed during synthesis?

Q. What are the key considerations in handling brominated pyrazole derivatives to avoid decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.